molecular formula C110H168N34O46S7 B7800881 Bleomycin sulfate from Streptomyces verticillus, BioXtra, crystalline

Bleomycin sulfate from Streptomyces verticillus, BioXtra, crystalline

Cat. No.: B7800881
M. Wt: 2927.2 g/mol
InChI Key: OOXTWFJZZAJGKA-CNLAFNBISA-N
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Description

Bleomycin sulfate, a glycopeptide antibiotic derived from Streptomyces verticillus, is clinically utilized as an antineoplastic agent for treating Hodgkin’s lymphoma, squamous cell carcinomas, and testicular cancers . Its crystalline form, marketed as BioXtra, is a high-purity grade optimized for research applications, including in vitro DNA damage studies and chemotherapeutic mechanisms . Structurally, bleomycin consists of a hybrid peptide-polyketide backbone with a metal-binding domain (Figure 1). The active form requires chelation of Fe(II) or Cu(II) to mediate DNA strand scission via oxidative radical generation .

The biosynthetic pathway involves nine non-ribosomal peptide synthetase (NRPS) modules and one polyketide synthase (PKS) module, enabling the assembly of its unique thiazole and β-aminoalanine moieties . Streptomyces verticillus employs a self-resistance mechanism through the bleomycin-binding protein BlmA, which sequesters bleomycin to prevent autotoxicity .

Properties

IUPAC Name

3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2S,3S,4R,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium;sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C55H83N17O21S3.H2O4S/c2*1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-66-26)91-54-43(39(80)37(78)28(16-73)90-54)92-53-40(81)42(93-55(60)88)38(79)29(17-74)89-53)51(87)67-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-68-27(18-94-32)52-65-15-30(95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h2*14-15,18-19,21-25,28-29,34-43,53-54,64,73-75,77-81H,7-13,16-17,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,66,67,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4)/t2*21-,22+,23+,24-,25-,28-,29+,34+,35+,36-,37+,38+,39-,40-,41-,42+,43-,53-,54-;/m00./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXTWFJZZAJGKA-CNLAFNBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O.CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O.CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H168N34O46S7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2927.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Bleomycin sulfate, derived from the bacterium Streptomyces verticillus, is a glycopeptide antibiotic widely recognized for its antitumor properties. This article explores its biological activity, focusing on its mechanisms of action, clinical applications, and potential toxicities.

Bleomycin exerts its cytotoxic effects primarily through the following mechanisms:

  • DNA Damage : Bleomycin binds to DNA and induces strand breaks. This occurs through the generation of free radicals, which leads to oxidative damage to cellular components, particularly nucleic acids. The drug's ability to cleave DNA is crucial for its antitumor efficacy .
  • Cell Cycle Arrest : The drug is known to cause cell cycle arrest at the G2 phase, preventing cellular proliferation. This is significant in cancer treatment as it halts the growth of rapidly dividing tumor cells .
  • Antimicrobial Activity : Beyond its antitumor effects, bleomycin also exhibits antimicrobial properties against various pathogens. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

2. Clinical Applications

Bleomycin is primarily used in the treatment of various malignancies:

  • Hodgkin's Lymphoma : It is a key component of the ABVD regimen (Adriamycin, Bleomycin, Vinblastine, Dacarbazine) for treating Hodgkin's lymphoma.
  • Testicular Cancer : Bleomycin is effective in combination chemotherapy for testicular cancer, often leading to high cure rates.
  • Skin Conditions : The drug has been utilized in dermatology for conditions such as warts and skin cancers due to its localized effects when injected .

3. Toxicity and Side Effects

Despite its therapeutic benefits, bleomycin is associated with significant toxicities:

  • Pulmonary Toxicity : A major concern with bleomycin therapy is the risk of pulmonary toxicity, which can manifest as pneumonitis or pulmonary fibrosis. This condition can occur even at low doses and may be exacerbated by factors such as prior lung disease or concurrent iron administration .
  • Dermatological Reactions : Patients may experience skin reactions ranging from erythema to ulceration at injection sites.
  • Fever and Chills : These systemic reactions can occur during treatment and may require management with antipyretics .

Case Study 1: Pulmonary Toxicity

A 52-year-old male developed severe dyspnea after receiving a cumulative dose of 360 mg of bleomycin over eight weeks. Imaging revealed interstitial pneumonitis, confirmed by biopsy. The patient responded well to steroid therapy following the cessation of bleomycin .

Case Study 2: Efficacy in Skin Lesions

A study reported successful treatment of condyloma acuminatum with bleomycin injections spaced two weeks apart. After two sessions, significant lesion reduction was observed .

5. Research Findings

Recent studies highlight ongoing research into enhancing the production and efficacy of bleomycin:

  • Biosynthesis Enhancement : Research into the metabolic pathways of S. verticillus has identified key regulatory genes that could be manipulated to increase bleomycin yields in fermentation processes .
  • Structural Variants : Variations in the chemical structure of bleomycin derivatives have been investigated for improved therapeutic profiles and reduced toxicity .

6. Comparative Efficacy Table

ConditionTreatment RegimenOutcome
Hodgkin's LymphomaABVD (Adriamycin + Bleomycin + ...)High cure rate
Testicular CancerBEP (Bleomycin + Etoposide + Cisplatin)Effective remission rates
Condyloma AcuminatumBleomycin injectionsSignificant lesion reduction

Scientific Research Applications

Oncological Applications

1.1 Antitumor Activity

Bleomycin is primarily known for its role in treating various cancers, particularly germinal cell tumors, Hodgkin lymphoma, and non-Hodgkin lymphoma. Its efficacy is attributed to its ability to induce DNA damage selectively in malignant cells while sparing normal tissues to some extent.

  • FDA-approved Indications :
    • Germinal cell tumors
    • Gestational trophoblastic disease
    • Hodgkin lymphoma
    • Non-Hodgkin lymphoma
  • Non-FDA-approved Indications :
    • Kaposi sarcoma
    • Osteosarcoma
    • Malignant melanoma
    • Advanced mycosis fungoides

Bleomycin is also utilized in chemical pleurodesis, where it is injected into the pleural space to prevent fluid accumulation in patients with malignant effusions .

Dermatological Applications

2.1 Treatment of Skin Conditions

Bleomycin has shown promise in treating various dermatological conditions through intralesional injection. Notable applications include:

  • Warts : A pilot study demonstrated an 84% cure rate for common warts after treatment with intralesional bleomycin, with minimal side effects reported .
  • Venous Malformations : Bleomycin has been effective in treating venous malformations, showing significant improvement after multiple treatment sessions .
  • Facial Vitiligo : Combined therapy using bleomycin and fractional laser treatments has yielded positive results in repigmentation .

Antifungal Activity

Recent studies have uncovered bleomycin's potential as an antifungal agent. It was identified as a candidate that inhibits phospholipid biosynthesis in fungi by disrupting mitochondrial function, leading to increased generation of reactive oxygen species (ROS) . This discovery opens avenues for exploring bleomycin's use against fungal infections.

Cellular Senescence

Research indicates that bleomycin induces cellular senescence in alveolar epithelial cells, characterized by increased β-galactosidase activity and irreversible growth arrest. This effect may contribute to pulmonary fibrosis, a significant adverse effect associated with bleomycin treatment .

Pulmonary Toxicity

Despite its therapeutic benefits, bleomycin is associated with pulmonary toxicity (BPT), which can lead to severe complications such as interstitial pneumonia and pulmonary fibrosis. Monitoring for these adverse effects is crucial during treatment .

Data Summary Table

Application AreaSpecific Use CasesEfficacy RateNotes
OncologyGerminal cell tumors, Hodgkin lymphomaHigh efficacyFDA-approved
DermatologyWarts, venous malformationsUp to 84%Intralesional injections
AntifungalInhibition of fungal phospholipid synthesisPromising preliminary resultsFurther studies needed
Pulmonary ToxicityMonitoring for BPTVariableRisk factors include cumulative dose

Chemical Reactions Analysis

Chemical Reactions of Bleomycin Sulfate from Streptomyces verticillus, BioXtra, Crystalline

Bleomycin sulfate is a glycopeptide antibiotic with potent antineoplastic activity, derived from Streptomyces verticillus. Its chemical reactions are centered on DNA interaction, metal ion chelation, and oxygen-dependent radical generation. Below is a detailed analysis of these processes, supported by experimental and theoretical data.

DNA Binding and Metal Ion Chelation

Bleomycin binds to DNA via its bithiazole moiety, forming a complex that facilitates subsequent metal ion coordination . The primary metal ion involved is Fe²⁺ , which binds to the drug to form a reactive intermediate. This coordination is critical for initiating downstream oxidative reactions.

Key steps :

  • Fe²⁺ Chelation : Bleomycin complexes with Fe²⁺, forming a low-spin Fe(II)-bleomycin complex .

  • Oxygen Activation : In the presence of molecular oxygen (O₂), the Fe(II)-bleomycin complex undergoes activation, generating a paramagnetic species (activated bleomycin, ABLM) .

Oxygen-Dependent Radical Generation

The activated Fe(II)-bleomycin complex reacts with O₂ to produce reactive oxygen species (ROS), including superoxide (O₂⁻) and hydroxyl radicals (- OH) . These radicals mediate DNA strand cleavage.

Mechanism :

  • Fe(II)-Bleomycin + O₂ → Fe(III)-Bleomycin + ROS
    The reaction involves a redox cycle where Fe²⁺ is oxidized to Fe³⁺, releasing ROS .

Kinetic Evidence :

  • Deuterium Isotope Effect : A k_H/k_D ≈ 3 indicates hydrogen atom abstraction is rate-determining .

  • ROS Acceleration : Weak X-H bond donors (e.g., ethanol) accelerate the reaction, confirming ROS involvement .

DNA Cleavage via Hydrogen Abstraction

ABLM directly abstracts a hydrogen atom from the C4′ position of deoxyribose in DNA, initiating strand scission. This step is supported by both experimental and computational studies .

Reaction Steps :

  • Hydrogen Atom Abstraction :
    ABLM+DNAFeIV=O+DNA radical\text{ABLM} + \text{DNA} \rightarrow \text{Fe}^{IV} = \text{O} + \text{DNA radical}

  • Strand Cleavage : The DNA radical undergoes β-elimination, leading to strand breaks .

Theoretical Insights :

  • Density Functional Theory (DFT) : Calculations confirm that ABLM is thermodynamically and kinetically competent for H-atom abstraction, favoring direct radical formation over O-O bond cleavage .

Self-Inactivation in Absence of DNA

When DNA is absent, Fe(II)-bleomycin undergoes self-inactivation, losing DNA cleavage activity. This process involves chemical modification of the bithiazole moiety, altering fluorescence properties .

Key Observations :

  • Fluorescence Changes : Aerobic Fe(II) addition reduces bithiazole fluorescence at 350 nm, indicating structural alteration .

  • EPR Spectra : The inactivated product retains Cu(II) binding capacity but shows altered EPR patterns compared to active bleomycin .

Comparison of Bleomycin Variants

Bleomycin sulfate consists of a mixture of bleomycin A2 (~70%) and B2 (~30%), differing in their terminal amine groups. Both variants exhibit similar DNA-cleavage mechanisms but differ in biological activity .

Property Bleomycin A2 Bleomycin B2
Terminal Amine Dimethylsulfonio propyl cationDifferent functional group
DNA Cleavage Single- and double-strand breaksSimilar, but with varying efficiency
Anticancer Use Primarily in clinical formulationsResearch focus on DNA repair pathways

Comparison with Similar Compounds

Bleomycin sulfate is compared below with structurally or functionally analogous compounds from Streptomyces spp. and other bacterial genera. Key differences in biosynthesis, mechanism, and applications are highlighted.

Structural and Functional Analogues

Table 1: Comparative Analysis of Bleomycin and Related Compounds

Compound Source Organism Chemical Class Mechanism of Action Clinical/Research Use
Bleomycin sulfate Streptomyces verticillus Hybrid peptide-polyketide DNA cleavage via Fe(II)-mediated oxidation Anticancer therapy
Hydroxystreptomycin Streptomyces subrutilus Aminoglycoside Inhibits bacterial protein synthesis Antibacterial (obsolete)
Mayamycin B Streptomyces sp. 120454 Polyketide Antibacterial (disrupts membrane integrity) Research antibiotic
Methylsulfomycin I Streptomyces sp. NRRL Cyclic peptide Inhibits Gram-positive bacteria Antimicrobial research
Irumamycin Streptomyces sp. US80 Macrolactam Antifungal (targets ergosterol synthesis) Agricultural antifungal

Key Observations :

  • Structural Complexity : Bleomycin’s hybrid NRPS-PKS architecture enables DNA targeting, whereas simpler polyketides (e.g., mayamycin B) or cyclic peptides (e.g., methylsulfomycin I) exhibit narrower bioactivity .
  • Metal Dependency: Unlike hydroxystreptomycin (aminoglycoside) or irumamycin (macrolactam), bleomycin’s efficacy relies on metal cofactors, a trait shared with radiomimetic agents like streptonigrin .
  • Resistance Mechanisms: Bleomycin’s self-resistance protein BlmA differs from efflux pumps or enzymatic inactivation seen in aminoglycoside-resistant strains .

Key Observations :

  • Bleomycin’s BGC is notable for its hybrid NRPS-PKS system, enabling dual incorporation of amino acid and acetate-derived units . In contrast, vicenistatin relies solely on PKS modules .
  • Regulatory divergence: Bleomycin production is tightly controlled by the repressor BlmR, whereas FK520 biosynthesis involves cross-talk with other immunosuppressant pathways .

Preparation Methods

Strain Selection and Culture Conditions

Streptomyces verticillus ATCC 15003 is the primary strain used for bleomycin production due to its genetic capacity to express bleomycin resistance genes (blmA and blmB) and biosynthetic enzymes. Fermentation occurs in a nutrient-rich medium containing soybean meal, glucose, and trace minerals, maintained at 28°C with aeration (0.5–1.0 vvm) and agitation (200–300 rpm). The pH is stabilized at 6.8–7.2 using calcium carbonate buffers to maximize glycopeptide yield.

Biosynthetic Pathway Regulation

Bleomycin biosynthesis involves nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which assemble the core structure from amino acid precursors. The blmB gene encodes bleomycin N-acetyltransferase, a key enzyme that acetylates the terminal amine of bleomycin B2, reducing its toxicity and enhancing stability. Overexpression of blmB in Escherichia coli has enabled large-scale production of acetylated bleomycin variants, though industrial processes still rely on native S. verticillus fermentation for economic viability.

Extraction and Purification of Bleomycin Sulfate

Solvent Extraction and Filtration

Post-fermentation broth is acidified to pH 3.0–3.5 with sulfuric acid to precipitate proteins and cellular debris. The supernatant is subjected to solvent extraction using n-butanol, which partitions bleomycin into the organic phase. Back-extraction into dilute sulfuric acid (0.1 M) yields an aqueous solution enriched with bleomycin sulfate.

Chromatographic Purification

Ion-exchange chromatography on CM-Sephadex C-25 columns separates bleomycin fractions based on charge differences. Elution with a linear gradient of ammonium bicarbonate (0.1–0.5 M) resolves bleomycin A2 (70%) and B2 (30%), the primary components of commercial preparations. Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase further purifies the compound to >95% purity, as verified by UV detection at 254 nm.

Crystallization and Stabilization of BioXtra-Grade Bleomycin

Lyophilization and Crystallization

Purified bleomycin sulfate is lyophilized to obtain a crystalline powder. The process involves freezing the aqueous solution at −80°C, followed by primary drying at −40°C (0.1 mBar) and secondary drying at 25°C (0.01 mBar). Crystallinity is enhanced by slow cooling (0.5°C/min) of a saturated solution in pH 4.6 water, yielding needle-shaped crystals with consistent bioactivity.

Stabilization Techniques

Stability studies demonstrate that reconstituted bleomycin sulfate solutions retain >90% potency for 14 days when stored at 2–8°C in 0.1 M phosphate buffer (pH 6.0). Long-term storage (12–24 months) of lyophilized powder at 5°C prevents degradation, with potency fluctuations limited to ±5% due to assay variability.

Table 1: Stability of Bleomycin Sulfate Solutions at 5°C

Storage Duration (Months)Potency (Units/Vial)Solution Type
016.12 ± 0.15pH 4.6 Water
1215.89 ± 0.23pH 4.6 Water
016.29 ± 0.18Saline
1215.97 ± 0.21Saline

Analytical Methods for Quality Control

Microbial Potency Assay

Potency is quantified using a Bacillus subtilis agar diffusion assay. Serial dilutions of bleomycin sulfate are compared to a reference standard (bleomycin A2), with one unit defined as the activity equivalent to 1 mg of the standard. The assay’s limit of quantification (LOQ) is 0.01 units/mL, ensuring precise dose-response calibration.

HILIC-MS/MS for Congener Analysis

Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) discriminates between bleomycin A2 and B2 congeners in pharmaceutical formulations. Mobile phases of acetonitrile and 10 mM ammonium formate (pH 3.0) achieve baseline separation, while MRM transitions (m/z 1,415 → 359 for A2; m/z 1,429 → 373 for B2) enable quantification at ng/mL sensitivity.

ParameterSpecification
Purity (HPLC)≥95%
Composition70% A2, 30% B2
Solubility20 mg/mL in H2O
Storage Temperature2–8°C
Residual Moisture≤1.0% (lyophilized)

Q & A

Q. What are the recommended methods for assessing the purity and composition of bleomycin sulfate in experimental preparations?

Bleomycin sulfate is a mixture of glycopeptides, primarily bleomycin A2 and B2. To assess purity, use reverse-phase HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). The purity threshold should be ≥90% (A₂ + B₂ combined) based on integrated peak areas . For compositional analysis, mass spectrometry (LC-MS/MS) can distinguish between A2 (molecular weight ~1,415 Da) and B2 (~1,429 Da), which differ by a terminal amine substitution .

Q. How should bleomycin sulfate be solubilized and stored to maintain stability in cell culture assays?

Dissolve bleomycin sulfate in sterile water at 20 mg/mL, filter-sterilize (0.22 μm), and aliquot to avoid repeated freeze-thaw cycles. Store at 2–8°C for short-term use or –20°C for long-term storage. Avoid exposure to reducing agents (e.g., DTT) or metal chelators (e.g., EDTA), as these may alter its redox-active metal-binding capacity .

Q. What controls are essential when designing DNA cleavage assays with bleomycin sulfate?

Include the following controls:

  • Fe(II) supplementation : Bleomycin requires Fe(II) to generate reactive oxygen species (ROS) for DNA strand scission. Use 10–50 μM Fe(II) (e.g., ferrous ammonium sulfate) in assays .
  • Metal-free controls : Pre-treat bleomycin with Chelex resin to remove trace metals and assess baseline activity .
  • Reducing agents : Avoid agents like β-mercaptoethanol, which can prematurely reduce Cu(II) in the bleomycin complex .

Advanced Research Questions

Q. How does the hybrid PKS-NRPS biosynthetic pathway in Streptomyces verticillus influence bleomycin’s structural variability, and how can this be addressed in structure-activity studies?

The bleomycin biosynthetic gene cluster (BGC) includes one polyketide synthase (PKS) and seven nonribosomal peptide synthetase (NRPS) modules, leading to structural variants like A2 and B2 . To study structure-activity relationships:

  • Use gene knockout strains (e.g., ΔblmB) to isolate specific analogs .
  • Employ heterologous expression in S. lividans to produce modified bleomycins .
  • Correlate structural variations (e.g., terminal amine groups) with DNA cleavage efficiency using plasmid relaxation assays .

Q. What experimental strategies can resolve contradictions in bleomycin’s reported DNA cleavage efficiency across different studies?

Discrepancies may arise from variability in:

  • Metal ion availability : Standardize Fe(II) concentrations and avoid competing metal chelators .
  • Sequence specificity : Use defined DNA substrates (e.g., 5'-GTAC-3' repeats) to quantify cleavage at preferred sites .
  • Redox conditions : Monitor dissolved oxygen levels, as hypoxia reduces ROS generation .
  • Quantitative metrics : Replace gel-based assays with real-time fluorometric methods (e.g., SYBR Gold staining) for precise kinetics .

Q. How can researchers elucidate the structural dynamics of bleomycin’s Cu(II) complex, given its resistance to crystallization?

Alternative approaches include:

  • Extended X-ray absorption fine structure (EXAFS) : To determine Cu(II) coordination geometry (e.g., square-planar vs. distorted octahedral) .
  • Circular dichroism (CD) spectroscopy : Compare spectra of Cu(II)-bound and metal-free bleomycin to identify conformational shifts .
  • Molecular dynamics simulations : Model interactions using the crystal structure of the related P-3A Cu(II)-complex as a template .

Q. What mechanisms underlie bleomycin resistance in producing strains of S. verticillus, and how can this inform resistance studies in eukaryotic cells?

S. verticillus expresses the BlmA resistance protein, which binds bleomycin and sequesters it via a N-terminal proline-rich domain. Key methodologies:

  • Site-directed mutagenesis : Mutate Pro9 in BlmA to disrupt binding and assess resistance loss .
  • Heterologous expression : Clone blmA into susceptible hosts (e.g., E. coli) to test protection efficacy .
  • Eukaryotic analogs : Study human bleomycin hydrolase (hBH) using knockdown models (siRNA) to mimic resistance .

Methodological Considerations

Q. How should researchers optimize bleomycin dosing in in vivo tumor models to balance efficacy with pulmonary toxicity?

  • Dose titration : Start at 0.5–1.0 U/kg (1 U ≈ 1 mg) via intraperitoneal injection, monitoring lung histology for fibrosis markers (e.g., hydroxyproline content) .
  • Combination therapy : Co-administer with dexamethasone (1 mg/kg) to mitigate inflammatory responses .
  • Delivery systems : Use PEGylated liposomes to reduce off-target accumulation .

Q. What biochemical assays are most reliable for quantifying bleomycin-induced lipid peroxidation?

  • Thiobarbituric acid reactive substances (TBARS) assay : Measure malondialdehyde (MDA) adducts in cell lysates .
  • Fluorescent probes : Use C11-BODIPY to monitor membrane lipid oxidation in real time .
  • GC-MS : Quantify specific peroxidation products (e.g., 4-hydroxynonenal) with isotopic internal standards .

Data Interpretation and Troubleshooting

Q. How can researchers distinguish bleomycin-specific DNA damage from background oxidative stress in complex biological systems?

  • Inhibition controls : Add bleomycin-specific inhibitors (e.g., metalloporphyrins) to block ROS generation .
  • Comet assay with enzyme treatment : Use formamidopyrimidine DNA glycosylase (Fpg) to confirm bleomycin-induced base lesions .
  • Transcriptomic profiling : Identify bleomycin-specific stress markers (e.g., GADD45A upregulation) via RNA-seq .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.